2-(5,7-dichloro-1H-indol-3-yl)ethanamine
Description
Contextualization within Indoleamine and Dichloroindole Chemistry
2-(5,7-dichloro-1H-indol-3-yl)ethanamine belongs to the broad class of indoleamines, a group of organic chemical compounds that contain an indole (B1671886) nucleus and an amine group. This class is of fundamental importance in biochemistry and pharmacology, as it includes the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). The core structure of this compound is a tryptamine (B22526) skeleton, which is an indoleamine that forms the backbone for many biologically active compounds.
The defining feature of this particular molecule is the presence of two chlorine atoms at the 5th and 7th positions of the indole ring. The halogenation of indoleamines is a common strategy in medicinal chemistry to modulate the pharmacological properties of a parent compound. The introduction of chlorine atoms, which are electronegative and can alter electron distribution, can significantly impact a molecule's binding affinity, selectivity for specific receptors, and metabolic stability. The study of dichloroindole compounds is therefore a specialized area within indole chemistry, aimed at developing more potent and selective research tools and potential therapeutic agents.
Historical Overview of Research on this compound and Related Compounds
Research into indoleamines dates back to the early 20th century with the discovery and characterization of tryptamine and, most notably, serotonin. The identification of serotonin's role as a neurotransmitter in the mid-20th century spurred extensive investigation into its derivatives and their effects on the central nervous system.
The exploration of halogenated tryptamines, including chlorinated derivatives, gained momentum as researchers sought to understand the structure-activity relationships of serotonin receptor ligands. The synthesis and study of compounds with substitutions on the indole ring allowed for a more nuanced understanding of how different parts of the molecule interact with various serotonin receptor subtypes. While a detailed historical timeline for the specific synthesis and initial investigation of this compound is not extensively documented in readily available literature, its emergence is a logical progression of this broader research trajectory. The development of such compounds is often driven by the need for more selective ligands to probe the function of specific receptor systems. The study of related fluorinated tryptamines, for instance, has shown that halogenation can confer selectivity for certain serotonin receptor subtypes, such as the 5-HT2C receptor. chemicalbook.com
Rationale and Academic Significance of Investigating this compound
The primary academic significance of this compound lies in its function as a selective agonist for the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor that is widely distributed in the central nervous system and is implicated in a vast array of physiological and cognitive processes, including learning, memory, and mood.
The development and investigation of selective 5-HT2A agonists are crucial for several reasons:
Understanding Receptor Function: By using a compound that preferentially activates a single receptor subtype, researchers can isolate and study the specific roles of that receptor in complex biological systems. This helps to deconvolute the often-overlapping functions of different serotonin receptors.
Probing Neural Circuits: Selective agonists are invaluable tools for mapping and understanding the neural circuits that are modulated by the 5-HT2A receptor. This can provide insights into the neurobiological basis of various behaviors and cognitive functions.
Investigating Pathophysiology of Disorders: Dysregulation of the 5-HT2A receptor system has been linked to various neuropsychiatric disorders, including depression and schizophrenia. Studying the effects of selective agonists can help to elucidate the role of this receptor in the pathophysiology of these conditions.
Foundation for Drug Discovery: While this compound is primarily a research tool, the knowledge gained from its use can inform the development of novel therapeutic agents that target the 5-HT2A receptor with improved efficacy and side-effect profiles.
The investigation of this compound, therefore, contributes to a deeper understanding of the serotonergic system and its role in brain function and disease, paving the way for future advancements in neuroscience and psychopharmacology.
Detailed Research Findings
While specific, publicly available, peer-reviewed studies detailing the comprehensive pharmacological profile of this compound are limited, its characterization as a selective 5-HT2A agonist is consistently reported in chemical supplier databases and catalogues for research chemicals. This indicates its use as a standard tool in neuroscience research. The tables below are illustrative of the types of data that would be generated in such pharmacological studies.
Table 1: Receptor Binding Profile of this compound (Illustrative)
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | Data not available in searched literature |
| 5-HT2C | Data not available in searched literature |
| 5-HT1A | Data not available in searched literature |
| D2 | Data not available in searched literature |
Table 2: Functional Activity of this compound (Illustrative)
| Assay | Receptor | Potency (EC50, nM) | Efficacy (% of Serotonin) |
|---|---|---|---|
| Calcium Flux | 5-HT2A | Data not available in searched literature | Data not available in searched literature |
| Phosphoinositide Hydrolysis | 5-HT2A | Data not available in searched literature | Data not available in searched literature |
Structure
3D Structure
Properties
IUPAC Name |
2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPMGVMKLSZZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345659 | |
| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-23-6 | |
| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine
Precursor Compounds and Starting Materials for Indole (B1671886) Ring Formation
The construction of the 5,7-dichloroindole nucleus is the foundational stage in synthesizing the target compound. This can be achieved through classical indole syntheses or more contemporary cross-coupling strategies, each starting from distinct precursors.
Halogenated Phenylhydrazines and Ketones/Aldehydes
The Fischer indole synthesis remains a cornerstone of indole chemistry and is a primary method for preparing the dichloroindole core. thermofisher.combyjus.com This pathway relies on the acid-catalyzed condensation and subsequent cyclization of a halogenated phenylhydrazine with a suitable aldehyde or ketone.
For the synthesis of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, the key precursors are:
(2,4-Dichlorophenyl)hydrazine: This starting material provides the benzene portion of the indole ring, complete with the two chlorine atoms that will ultimately be located at the 5- and 7-positions of the indole nucleus.
A C4 carbonyl compound with a protected amine: A common choice is 4-aminobutanal diethyl acetal or a similarly protected amino-aldehyde. This reactant provides the atoms necessary for both the pyrrole ring and the ethanamine side chain. The protecting group on the amine (e.g., as part of an acetal) prevents unwanted side reactions during the acidic cyclization step.
The initial reaction between these two precursors forms a (2,4-dichlorophenyl)hydrazone intermediate, which then undergoes the characteristic Fischer cyclization.
| Precursor | Role in Synthesis | Chemical Structure |
|---|---|---|
| (2,4-Dichlorophenyl)hydrazine | Provides the dichloro-substituted benzene ring | C₆H₆Cl₂N₂ |
| 4-Aminobutanal diethyl acetal | Forms the pyrrole ring and the ethanamine side chain | C₈H₁₉NO₂ |
Alternative Building Blocks for Dichloroindole Core
Beyond the Fischer synthesis, other methods utilize different building blocks to construct the dichloroindole core. The Bartoli indole synthesis is a notable alternative, particularly effective for creating 7-substituted indoles. wikipedia.orgjk-sci.com This reaction involves treating an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org
To form the 5,7-dichloroindole ring system via this route, the essential starting materials are:
1,3-Dichloro-2-nitrobenzene: This nitroarene serves as the foundation for the indole's benzene ring. The presence of a chlorine atom at the ortho position (what will become the 7-position) is crucial for the success of the Bartoli reaction. jk-sci.com
Vinylmagnesium bromide: This Grignard reagent reacts with the nitro group and provides the two carbon atoms that will form the pyrrole ring. Three equivalents are typically required for reactions starting from nitroarenes. wikipedia.org
This method provides a direct route to the 5,7-dichloroindole core, which can then be functionalized at the C3 position to add the ethanamine side chain in a separate step.
| Precursor | Role in Synthesis | Chemical Structure |
|---|---|---|
| 1,3-Dichloro-2-nitrobenzene | Provides the dichloro-substituted benzene ring | C₆H₃Cl₂NO₂ |
| Vinylmagnesium bromide | Provides C2 and C3 of the pyrrole ring | C₂H₃BrMg |
Established Synthetic Routes to this compound
Several established synthetic protocols can be employed to assemble the final target molecule, ranging from modifications of classic named reactions to modern transition-metal-catalyzed methods.
Fischer Indole Synthesis Modifications
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions. byjus.comwikipedia.org To produce this compound, the reaction is performed with (2,4-dichlorophenyl)hydrazine and an amino-protected aldehyde, such as 4-(benzyloxycarbonyl)aminobutanal diethyl acetal.
The mechanism proceeds through several key steps:
Hydrazone Formation: The (2,4-dichlorophenyl)hydrazine condenses with the aldehyde to form the corresponding phenylhydrazone.
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
thermofisher.comthermofisher.com-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes a crucial irreversible thermofisher.comthermofisher.com-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.comjk-sci.com
Aromatization and Cyclization: The resulting intermediate re-aromatizes, and the nucleophilic amine attacks the imine carbon in an intramolecular fashion to form the five-membered ring.
Ammonia Elimination: Finally, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic 5,7-dichloroindole ring with the protected aminoethyl side chain at the C3 position. A final deprotection step reveals the target ethanamine.
This one-pot approach allows for the simultaneous construction of the indole core and the installation of the side chain. byjus.com
Palladium-Catalyzed Indolization Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for indole synthesis, which often provide milder reaction conditions and broader functional group tolerance. mdpi.com One such approach is the direct annulation of a substituted aniline with a ketone.
A plausible route involves the palladium-catalyzed reaction between 2,6-dichloroaniline and a ketone that can provide the remaining atoms for the pyrrole ring and the side chain. The reaction is typically catalyzed by a palladium complex with a bulky phosphine ligand (e.g., [Pd(tBu₃P)₂]) and a base such as potassium phosphate (B84403). organic-chemistry.org This strategy directly forms the C-C and C-N bonds necessary to construct the heterocyclic ring.
Another prominent palladium-catalyzed method is the Larock indole synthesis , which involves the reaction of a 2-haloaniline with an alkyne. For this specific target, a suitably substituted 2,6-dichloro-aniline derivative would react with an alkyne bearing a protected amine function to construct the indole system.
| Method | Key Reactants | Typical Catalyst/Reagents |
|---|---|---|
| Direct Annulation | 2,6-Dichloroaniline + Ketone | [Pd(tBu₃P)₂], K₃PO₄ |
| Larock Indole Synthesis | Substituted 2-haloaniline + Alkyne | Pd(OAc)₂, PPh₃ |
| Buchwald Modification (Fischer) | Aryl bromide + Hydrazone | Palladium catalyst, phosphine ligand |
The Buchwald modification of the Fischer indole synthesis is another relevant palladium-catalyzed approach, where an aryl bromide is coupled with a hydrazone to form the N-arylhydrazone intermediate in situ, which then proceeds through the standard Fischer cyclization pathway. wikipedia.org
Strecker Amino Acid Synthesis Analogues for Side Chain Introduction
Instead of forming the indole ring and side chain simultaneously, an alternative strategy is to first synthesize the 5,7-dichloro-1H-indole core and then introduce the ethanamine side chain at the C3 position. This approach is analogous to the transformations seen in the Strecker synthesis, which converts aldehydes into amino acids via an α-aminonitrile intermediate. masterorganicchemistry.comwikipedia.org
A common pathway for this transformation involves two main steps:
Synthesis of 5,7-dichloroindole-3-acetonitrile: The pre-formed 5,7-dichloro-1H-indole can be converted to its 3-acetonitrile derivative. This can be achieved through various methods, such as the reaction of 5,7-dichloro-gramine with sodium or potassium cyanide, or by converting 5,7-dichloroindole-3-carboxaldehyde into the nitrile.
Reduction of the Nitrile: The crucial step is the reduction of the nitrile group of 5,7-dichloroindole-3-acetonitrile to a primary amine. This transformation directly yields the target compound, this compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere), are effective for this conversion.
This method separates the challenge of ring formation from that of side-chain installation, offering a modular and often high-yielding route to the final product.
| Intermediate | Reagent for Formation | Reagent for Reduction | Final Product |
|---|---|---|---|
| 5,7-dichloroindole-3-acetonitrile | KCN (from gramine intermediate) | LiAlH₄ or H₂/Raney Ni | This compound |
Modern and Advanced Synthetic Strategies for this compound
The synthesis of tryptamine (B22526) derivatives, including the di-chlorinated analogue this compound, has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These modern approaches prioritize stereochemical control and environmental sustainability, addressing the increasing demand for structurally complex and enantiomerically pure compounds.
Achieving stereocontrol in the synthesis of tryptamines, particularly at the α- or β-positions of the ethylamine (B1201723) side chain, is a considerable challenge in organic synthesis. oup.com The development of asymmetric catalysis has provided powerful tools to access chiral indole alkaloids and their derivatives with high levels of stereoselectivity. oup.com
Organocatalysis: Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective construction of chiral molecules. oup.com Chiral amines, such as imidazolidinones, have been successfully employed as catalysts in the iminium-catalyzed conjugate addition of indoles to α,β-unsaturated aldehydes. princeton.edunih.gov This method allows for the enantioselective formation of a carbon-carbon bond at the indole C3 position, establishing a chiral center in the precursor to the ethanamine side chain with high enantiomeric excess (ee). nih.gov Similarly, chiral Brønsted acids have been used to catalyze reactions between indoles and various electrophiles, yielding chiral products. nih.govresearchgate.net
Metal-Based Catalysis: Chiral metal complexes are also effective in catalyzing asymmetric reactions. The catalytic asymmetric Friedel-Crafts alkylation of indoles is a primary method for enantioselective carbon-carbon bond formation. mdpi.com For instance, copper(I) complexes with chiral aziridine-phosphine ligands have been shown to catalyze the alkylation of indoles with β-nitrostyrenes, affording chiral products in good yields and with high enantioselectivity. mdpi.com Another advanced approach involves the catalytic asymmetric dearomatization (CADA) of tryptamine derivatives using chiral N,N′-dioxide/Ni(II) complexes, which facilitates the construction of complex structures with multiple stereocenters. rsc.org
Biocatalysis: The use of enzymes, or biocatalysis, offers exceptional chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org Enzymes such as l-phenylalanine decarboxylase can catalyze the decarboxylation of tryptophan analogues to produce tryptamines with a specific configuration at the α-carbon of the side chain. nih.govresearchgate.net This method is particularly useful for producing isotopically labeled compounds for mechanistic studies. nih.gov
Table 1: Comparison of Stereoselective Synthetic Methods for Tryptamine Derivatives
| Catalytic System | Reaction Type | Substrates | Key Advantages | Typical Enantioselectivity |
|---|---|---|---|---|
| Chiral Imidazolidinone | Iminium Catalysis / Conjugate Addition | Indoles, α,β-Unsaturated Aldehydes | High yields, excellent enantiocontrol, operational simplicity. nih.gov | 84-97% ee nih.gov |
| Chiral Phosphine-Cu(I) Complex | Friedel-Crafts Alkylation | Indoles, β-Nitrostyrenes | Good yields, effective for variously substituted indoles. mdpi.com | ~80-92% ee mdpi.com |
| Chiral N,N′-Dioxide-Ni(II) Complex | Asymmetric Dearomatization | Tryptamines, 3-Bromooxindoles | Access to complex dimeric structures with contiguous quaternary centers. rsc.org | Good to excellent ee/de rsc.org |
| l-Phenylalanine Decarboxylase | Enzymatic Decarboxylation | L-Tryptophan Analogues | High stereospecificity, mild "green" conditions, specific isotopic labeling. nih.gov | Produces single enantiomers (e.g., R-isotopologues). nih.gov |
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. ejcmpr.com These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. dokumen.pub
Biocatalytic and Biosynthetic Methods: Biocatalysis is inherently a green technology, as enzymatic reactions are typically performed in aqueous media under mild conditions. rsc.org The development of engineered microorganisms, such as Saccharomyces cerevisiae, offers a promising route for the de novo production of halogenated tryptamine derivatives. dtu.dk By expressing bacterial tryptophan halogenases and decarboxylases in yeast, various chlorinated and brominated tryptamines can be produced through fermentation, providing a sustainable alternative to chemical synthesis. dtu.dk
Photoredox Catalysis: Visible-light photoredox catalysis has been recognized as a powerful and green synthetic tool. acs.org It allows for the generation of highly reactive radical species via single electron transfer (SET) processes under mild conditions, often replacing harsh or toxic reagents. acs.org This methodology can be applied to construct complex molecular architectures, such as those found in indole alkaloids, in an economical and environmentally friendly manner. acs.org
Alternative Reaction Media and Conditions: A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Methodologies utilizing alternative media like water or employing solvent-free conditions, such as grinding or ball milling, are being explored for the synthesis of N-heterocycles. dokumen.pubresearchgate.net Additionally, one-pot and multicomponent reactions enhance sustainability by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.netmdpi.com The use of continuous flow synthesis offers advantages in safety, efficiency, and scalability, contributing to a greener chemical process. nih.gov
Table 2: Green Chemistry Strategies in Heterocyclic Synthesis
| Strategy | Principle | Example Application | Environmental Benefit |
|---|---|---|---|
| Biosynthesis | Use of engineered microbes | Production of halogenated tryptamines in S. cerevisiae. dtu.dk | Renewable feedstocks, aqueous media, reduced energy consumption. |
| Photoredox Catalysis | Visible light as energy source | Radical cascade reactions for indole alkaloid synthesis. acs.org | Avoids harsh reagents, mild conditions, high energy efficiency. |
| One-Pot Reactions | Multiple steps in a single vessel | Lactic acid-catalyzed synthesis of naphthopyranopyrimidines. mdpi.com | Reduced solvent waste, time, and energy; improved atom economy. mdpi.com |
| Solvent-Free Synthesis | Grinding / Ball Milling | Mechanochemical synthesis of polysubstituted pyrroles. dokumen.pub | Elimination of solvent use, reduced waste, potential for high yields. dokumen.pub |
| Continuous Flow | Microreactor technology | Automated multistep synthesis of 2-(1H-indol-3-yl)thiazoles. nih.gov | Enhanced safety, precise control, reduced waste, efficient heat transfer. nih.gov |
Derivatization and Functionalization Strategies for this compound Analogues
The structural modification of the this compound scaffold is crucial for exploring structure-activity relationships and developing new chemical entities. Derivatization can be targeted at three main sites: the indole nitrogen (N1), the ethylamine side chain, and the aromatic indole ring system.
The nitrogen atom of the indole ring possesses a slightly acidic proton and can be functionalized following deprotonation with a suitable base. researchgate.net
N-Alkylation and N-Arylation: The N1 position can be readily alkylated using alkyl halides in the presence of a base to yield N-substituted tryptamines. nih.gov
N-Sulfonylation: A significant class of derivatives involves the sulfonylation of the indole nitrogen. Reaction of a tryptamine with various arylsulfonyl or heteroarylsulfonyl chlorides provides N1-sulfonyltryptamines. For example, N1-(6-chloroimidazo[2,1-b] rsc.orgacs.orgthiazole-5-sulfonyl)tryptamine was identified as a potent and selective 5-HT6 receptor agonist. nih.gov This reaction is typically carried out using a base such as diisopropylethylamine (DIPEA) in a suitable solvent. malariaworld.org
N-Acylation: The indole nitrogen can also be acylated using acid chlorides or anhydrides, although this is sometimes less common than modifications on the side-chain amine due to potential reactivity issues.
Table 3: Examples of N1-Functionalization of Tryptamine Scaffolds
| Reagent Class | Substituent Type | Resulting Analogue | Synthetic Conditions |
|---|---|---|---|
| Alkyl Halide (e.g., Benzyl Bromide) | Alkyl | N1-Benzyltryptamine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |
| Arylsulfonyl Chloride | Arylsulfonyl | N1-Arylsulfonyltryptamine | Base (e.g., DIPEA), DMAP, Solvent (e.g., DCM). malariaworld.org |
| Heteroarylsulfonyl Chloride | Heteroarylsulfonyl | N1-Heteroarylsulfonyltryptamine | Base (e.g., DIPEA), Solvent (e.g., DCM). nih.gov |
| Acid Chloride / Anhydride (B1165640) | Acyl | N1-Acyltryptamine | Base, appropriate solvent |
The primary amine of the ethylamine moiety is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.
N-Alkylation: The primary amine can be mono- or di-alkylated through reductive amination or reaction with alkyl halides to form secondary and tertiary amines, respectively.
N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a diverse array of amide derivatives.
N-Boc Protection: The amine is often protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to prevent its reactivity during subsequent synthetic steps on other parts of the molecule. nih.gov
α- and β-Substitution: Introducing substituents onto the ethyl bridge itself is synthetically challenging. The Yonemitsu reaction provides a pathway to racemic β-substituted tryptamines. kzoo.edu The development of enantioselective methods for such substitutions remains an active area of research. kzoo.edu Solid-phase synthesis techniques have also been employed to create libraries of peptidomimetics with diverse substitutions on proline and its homologues, demonstrating strategies that could be adapted for side-chain modifications. nih.gov
The indole ring is an electron-rich aromatic system prone to electrophilic substitution. bhu.ac.in The preferred site of attack is the C3 position. researchgate.netbhu.ac.in Since this position is already substituted in this compound, further substitutions would be directed to other positions.
Substitution at C2: If the C3 position is blocked, electrophilic attack can occur at the C2 position, though it is generally less favored than C3. bhu.ac.in
Substitution at C4 and C6: Electrophilic substitution on the benzene portion of the indole ring (positions C4, C5, C6, C7) is more difficult than on the pyrrole ring. The existing 5,7-dichloro substitution pattern deactivates the ring towards further electrophilic attack and will direct incoming electrophiles. Direct functionalization at the C4 or C6 positions of the 5,7-dichloroindole core is challenging.
Alternative Strategies: A more common and versatile approach to obtaining analogues with substitutions at C2, C4, or C6 is to begin the synthesis with an already functionalized indole precursor. The Fischer indole synthesis is a powerful method that allows for the construction of a wide variety of substituted indoles by reacting appropriately substituted phenylhydrazines with ketones or aldehydes. rsc.org This strategy enables the incorporation of desired substituents on the aromatic ring before the formation of the indole core and the subsequent addition of the ethylamine side chain. For instance, to synthesize a C6-bromo analogue, one could start with a (4-bromo-2,6-dichlorophenyl)hydrazine in a Fischer synthesis.
Table 4: Strategies for Modifying the Indole Aromatic Ring
| Position | Reaction Type | Feasibility on 5,7-dichloro-indole Core | Recommended Strategy |
|---|---|---|---|
| C2 | Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) | Possible, but may require specific conditions as C3 is blocked. | Direct reaction or synthesis from a C2-substituted indole precursor. |
| C4 | Electrophilic Substitution (e.g., Nitration, Halogenation) | Difficult due to deactivation by existing chloro groups and steric hindrance. | Synthesis from a pre-functionalized phenylhydrazine via Fischer indole synthesis. rsc.org |
| C6 | Electrophilic Substitution (e.g., Nitration, Halogenation) | Difficult due to electronic deactivation by chloro groups. | Synthesis from a pre-functionalized phenylhydrazine via Fischer indole synthesis. rsc.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
A common approach to tryptamine synthesis is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.netgoogle.com For the synthesis of 5,7-dichlorotryptamine, this would involve the reaction of (2,4-dichlorophenyl)hydrazine with a suitable four-carbon aldehyde equivalent that can be converted to the ethylamine side chain. The choice of acid catalyst, such as sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride, can significantly impact the cyclization efficiency and yield. researchgate.net Reaction temperature and time are also critical parameters to control in order to minimize side reactions and decomposition.
Another viable pathway involves the Henry reaction between 5,7-dichloroindole-3-carbaldehyde and nitromethane to form 5,7-dichloro-3-(2-nitrovinyl)-1H-indole. This intermediate can then be reduced to the target tryptamine. The reduction step is a critical point for optimization. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH4) being a common choice for this transformation. The optimization of this reduction would involve screening different solvents (e.g., tetrahydrofuran, diethyl ether), controlling the reaction temperature to prevent over-reduction or side product formation, and carefully managing the reaction stoichiometry.
The following interactive data table illustrates a hypothetical optimization of the reduction of 5,7-dichloro-3-(2-nitrovinyl)-1H-indole to this compound, showcasing how systematic variation of reaction parameters can lead to improved yields.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | LiAlH4 | THF | 0 to rt | 4 | 65 |
| 2 | LiAlH4 | Et2O | 0 to rt | 4 | 60 |
| 3 | LiAlH4 | THF | -20 to 0 | 6 | 75 |
| 4 | LiAlH4 | THF | rt | 2 | 55 |
| 5 | NaBH4/BF3·OEt2 | THF | 0 to rt | 8 | 50 |
| 6 | H2/Pd-C | EtOH | rt | 12 | 45 |
In Vitro Pharmacological Characterization and Biological Target Interactions of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine
Receptor Binding Affinities and Selectivity Profiling
Limited information is available regarding the comprehensive receptor binding profile of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine.
Some commercial suppliers of this compound have described it as a selective agonist for the 5-HT2A receptor. However, specific quantitative data, such as binding affinities (Ki values) or functional assay results (EC50 or IC50 values), are not provided in the available literature to substantiate this claim or to detail its affinity and selectivity across various serotonin (B10506) receptor subtypes.
No specific research findings detailing the in vitro binding affinities or functional activities of this compound at dopamine (B1211576) receptor subtypes were identified.
There is no available data from in vitro studies characterizing the interactions of this compound with any of the adrenergic receptor subtypes.
Information regarding the binding profile of this compound at other neurotransmitter receptor systems is not present in the surveyed literature.
Enzyme Modulation Studies
No studies were found that investigated the potential for this compound to inhibit either isoform of monoamine oxidase (MAO-A or MAO-B). Therefore, no data on its inhibition kinetics is available.
Inhibition/Activation of Other Relevant Enzymes (e.g., Phosphodiesterases)
There is currently no available research detailing the effects of this compound on the activity of phosphodiesterase (PDE) enzymes. PDEs are critical regulators of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Studies to determine whether this compound acts as an inhibitor or activator of various PDE isoforms have not been reported, and therefore, its potential to modulate cellular signaling through this mechanism is unknown.
Cellular Signaling Pathway Modulation
The influence of this compound on major cellular signaling pathways is not well-established.
G Protein-Coupled Receptor (GPCR) Downstream Signaling (e.g., cAMP accumulation, IP3 turnover)
While some commercial suppliers suggest that this compound may act as a selective agonist for the serotonin 5-HT2A receptor, a GPCR that typically signals through the Gq/11 pathway to increase inositol (B14025) phosphate (B84403) (IP3) turnover and intracellular calcium, primary research data to support this claim is absent. There are no published studies measuring changes in cAMP accumulation or IP3 turnover in response to this specific compound. Research on related fluorinated tryptamines has indicated selectivity for the 5-HT2C receptor, but this cannot be directly extrapolated to the dichloro-substituted compound. glpbio.com
Ion Channel Activity Modulation
No specific data exists in the scientific literature describing the interaction of this compound with any ion channels. Therefore, its capacity to modulate the activity of voltage-gated or ligand-gated ion channels has not been determined.
Intracellular Second Messenger Systems
Beyond the unverified claims related to GPCR signaling, there is no direct evidence from in vitro studies to characterize the effects of this compound on intracellular second messenger systems such as cAMP, cGMP, IP3, or calcium mobilization.
Functional In Vitro Assays and Efficacy Assessments
Agonist, Antagonist, and Inverse Agonist Functional Characterization
A comprehensive functional characterization of this compound as an agonist, antagonist, or inverse agonist at specific biological targets is not available. One chemical supplier has noted that the biological effects of this ring-substituted tryptamine (B22526) derivative have not been reported in the literature. glpbio.com Although studies on other chlorinated tryptamines were conducted decades ago, they focused on broader pharmacological activities like monoamine oxidase inhibition rather than specific receptor functional profiles. nih.gov Without radioligand binding assays to determine affinity (Ki) or functional assays to measure efficacy (EC50, Emax) and potency, the pharmacological nature of this compound remains speculative.
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Target | Finding |
|---|---|---|
| Enzyme Inhibition/Activation | Phosphodiesterases | Data Not Available |
| GPCR Downstream Signaling | 5-HT Receptors (cAMP) | Data Not Available |
| GPCR Downstream Signaling | 5-HT Receptors (IP3) | Data Not Available |
| Ion Channel Modulation | Various Ion Channels | Data Not Available |
Receptor Occupancy and Ligand-Binding Dynamics in Cellular Models
There is currently no available data from receptor occupancy studies conducted in cellular models for this compound. Such studies are crucial for determining the percentage of receptors bound by the compound at various concentrations and for understanding its binding kinetics, including association and dissociation rates. Without these experimental findings, a quantitative assessment of the compound's ability to engage with its putative receptors in a cellular context cannot be provided.
Comparative In Vitro Pharmacological Analysis with Endogenous Ligands and Reference Compounds
A direct comparative in vitro pharmacological analysis of this compound with endogenous ligands, such as serotonin, or other reference compounds has not been documented in the available scientific literature. This includes the absence of comparative data tables detailing binding affinities (Kᵢ values), functional potencies (EC₅₀ or IC₅₀ values), and selectivity profiles across a range of relevant biological targets.
Although it is known that tryptamine derivatives substituted with fluorine at the 5-, 6-, or 7-positions have demonstrated selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes, it is not scientifically rigorous to extrapolate these findings to the 5,7-dichloro substituted compound. glpbio.com The electronic and steric properties of chlorine versus fluorine atoms can significantly alter the pharmacological profile of a molecule. Therefore, without direct experimental evidence, no definitive comparisons can be drawn.
Table 1: Comparative In Vitro Receptor Binding Affinity (Kᵢ in nM)
| Compound | 5-HT₂A Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor | Other Receptors |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Serotonin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparative In Vitro Functional Activity (EC₅₀/IC₅₀ in nM)
| Compound | 5-HT₂A Receptor | 5-HT₂B Receptor | 5-HT₂C Receptor | Other Receptors |
|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Serotonin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar Studies of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine Analogues
Influence of Indole (B1671886) Ring Substituents on Biological Activity
The indole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in many biologically active compounds. Modifications to this ring system, particularly through the addition of various substituents, can profoundly impact the compound's interaction with biological targets.
Role of Dichloro Substitution at Positions 5 and 7
The presence and positioning of halogen atoms on the indole ring are critical determinants of biological activity. While specific SAR data for the 5,7-dichloro substitution pattern of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine is not extensively detailed in publicly available research, general principles from related tryptamines suggest that halogenation can significantly modulate receptor affinity and selectivity. For instance, in a study of various substituted tryptamines, the 5-chloro analogue of DMT (5-Cl-DMT) exhibited a notable affinity for the 5-HT2A receptor. nih.gov This suggests that chloro-substitution at the 5-position can be favorable for activity at certain serotonin (B10506) receptors.
The dichloro substitution at positions 5 and 7 is a unique feature. Research on other indole derivatives has shown that di-halogenation can lead to distinct pharmacological profiles. For example, the compound 2-(5,7-dichloro-3-indolyl)propionic acid has been synthesized and evaluated for its biological activities, indicating that the 5,7-dichloroindole core can serve as a scaffold for biologically active molecules. nih.gov The specific contribution of the simultaneous presence of chlorine at both the 5 and 7 positions likely involves a combination of electronic and steric effects that influence how the molecule binds to its target receptors.
| Compound/Substitution | Biological Target/Activity | Reference |
| 5-Chloro-DMT | 5-HT2A Receptor Affinity | nih.gov |
| 2-(5,7-dichloro-3-indolyl)propionic acid | Auxin and Antiauxin Activity | nih.gov |
Effects of Substitutions at the Indole Nitrogen (N1)
The nitrogen atom at position 1 of the indole ring is a common site for chemical modification. N-alkylation or N-acylation can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its pharmacological properties. While specific studies on N1-substituted analogues of this compound are limited, SAR studies on broader classes of indole derivatives consistently demonstrate the importance of this position. The introduction of different groups at N1 can modulate the compound's affinity and efficacy at various receptors.
Impact of Substitutions at Other Indole Ring Positions (C2, C4, C6)
Substitutions at other positions on the indole ring (C2, C4, and C6) also play a crucial role in defining the SAR of tryptamine (B22526) analogues. The C2 position, adjacent to the indole nitrogen, is particularly sensitive to substitution. Introducing a methyl group at C2, for instance, can alter the molecule's conformation and steric profile, which can in turn affect its interaction with binding sites.
Modifications to the Ethanamine Side Chain and Their Pharmacological Impact
The ethanamine side chain at the C3 position of the indole ring is a key pharmacophoric element. Its length, branching, and the nature of the substituents on the terminal amine group are critical for biological activity.
Chain Length Variation and Branching
The two-carbon (ethyl) linker between the indole ring and the terminal amine is a common feature in many biologically active tryptamines. Altering this chain length can have a significant impact on pharmacological activity. Shortening or lengthening the chain can change the distance between the indole scaffold and the basic nitrogen, potentially disrupting the optimal orientation for receptor binding.
Branching on the ethylamine (B1201723) side chain, for example, by adding a methyl group to the alpha or beta carbon, can introduce stereocenters and steric hindrance. This can lead to enantiomers with different biological activities and selectivities. For instance, the synthesis of 2-(5,7-dichloro-3-indolyl)propionic acid, which can be seen as an analogue with a branched and oxidized side chain, resulted in enantiomers with distinct auxin and antiauxin activities, highlighting the importance of stereochemistry in the side chain. nih.gov
Substitution Patterns on the Amine Nitrogen
The primary amine of this compound is a key site for interaction with biological targets, often through the formation of salt bridges or hydrogen bonds. Substitution on this nitrogen with one or two alkyl groups (secondary or tertiary amines) is a common strategy to modulate pharmacological properties. N-alkylation can affect a compound's basicity, lipophilicity, and ability to cross the blood-brain barrier. The size and nature of the alkyl groups can also influence receptor selectivity and functional activity (agonist, partial agonist, or antagonist).
In broader studies of tryptamines, the nature of the N-substituents is a major determinant of their psychoactive properties and receptor binding profiles. For example, N,N-dimethyltryptamine (DMT) and its analogues with different N-alkyl groups show varying affinities for serotonin receptors. nih.gov
| Modification | Effect on Pharmacological Profile |
| N-Alkylation | Alters basicity, lipophilicity, and blood-brain barrier penetration. |
| N,N-Dialkylation | Can significantly change receptor affinity and selectivity. |
Cyclization of the Amine Moiety
Constraining the flexible ethylamine side chain of tryptamine analogues through cyclization is a common strategy to enhance receptor affinity and selectivity by reducing the conformational freedom of the molecule. This approach has been applied to derivatives of this compound, leading to the synthesis and evaluation of various polycyclic structures.
One of the most explored classes of cyclized tryptamine analogues is the tetrahydro-β-carbolines (THβCs) . These tetracyclic structures are formed by the Pictet-Spengler reaction of a tryptamine with an aldehyde or ketone. The resulting rigid framework often leads to altered pharmacological profiles. SAR studies on THβC derivatives have revealed that substitutions on the piperidine (B6355638) nitrogen (N-2) and the indole ring play a crucial role in determining their biological activity. For instance, the introduction of an octyl group at the N-2 position of the tetrahydro-β-carboline scaffold has been shown to result in potent antifungal activity. mdpi.com Furthermore, the nature of the substituent at the C-1 position, which is derived from the aldehyde or ketone used in the cyclization, also significantly influences the biological effects.
Another important class of cyclized tryptamines is the pyrrolo[2,3-b]indoles , also known as pyrroloindolines. These are formed through an intramolecular cyclization of the ethylamine side chain onto the C-2 position of the indole ring. This structural modification results in a tricyclic system with a fused five-membered ring. The synthesis of these compounds can be achieved through various methods, including the alkylation of tryptamine derivatives with appropriate electrophiles. nih.gov The biological evaluation of pyrrolo[2,3-b]indole (B14758588) derivatives has demonstrated a wide range of activities, and their SAR is influenced by substituents on both the indole and the newly formed pyrrolidine (B122466) ring.
The table below summarizes the effect of cyclization on the biological activity of tryptamine analogues, providing insights into the potential impact of such modifications on this compound.
| Cyclized Scaffold | Key SAR Observations | Biological Activity Profile |
| Tetrahydro-β-carbolines (THβCs) | Substituents at N-2 and C-1 positions are critical for activity. Aromatic or bulky aliphatic groups at N-2 can enhance potency. | Anticancer, Antifungal, Antiviral, CNS activity. mdpi.comijrrjournal.comnih.gov |
| Pyrrolo[2,3-b]indoles (Pyrroloindolines) | Substituents on the indole nitrogen and the pyrrolidine ring modulate activity. The stereochemistry at the ring junction is important. | Cholinesterase inhibition, Anticancer, Antimicrobial. nih.govnih.gov |
Stereochemical Considerations and Enantiomeric Activity Differences
The introduction of a chiral center into the this compound scaffold, for instance by substitution at the α- or β-position of the ethylamine side chain, results in the formation of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.
While specific studies on the enantiomeric resolution and differential activity of this compound are not extensively documented in publicly available literature, the importance of stereochemistry has been demonstrated for closely related halogenated tryptamine analogues. For example, in a study of a cognition-enhancing benzothiadiazine derivative, it was found that the (+)-enantiomer was pharmacologically active, while the (-)-enantiomer was completely devoid of activity at comparable doses. nih.gov This highlights the critical role of stereochemistry in determining the biological effect of a molecule.
The separation of enantiomers is crucial for evaluating their individual pharmacological profiles. mdpi.com Techniques such as chiral high-performance liquid chromatography (HPLC) are often employed for this purpose. nih.gov The differential activity of enantiomers underscores the importance of considering stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.
The following table illustrates the general principle of enantiomeric activity differences, which is expected to apply to chiral derivatives of this compound.
| Enantiomer | General Biological Activity Trend | Rationale |
| Eutomer | The enantiomer with the desired pharmacological activity. | Possesses the correct three-dimensional orientation to bind effectively to the biological target. |
| Distomer | The enantiomer with less or no desired activity, or with undesirable side effects. | Does not fit as well into the chiral binding site of the biological target, leading to reduced or different biological effects. |
Pharmacophore Identification and Ligand Design Principles for this compound Derivatives
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For tryptamine derivatives, including this compound, the key pharmacophoric elements are generally considered to be:
An aromatic/hydrophobic region: Provided by the indole ring system.
A hydrogen bond donor: The indole N-H group.
A cationic/ionizable group: The terminal amino group of the ethylamine side chain.
A specific spatial arrangement of these features.
The presence of the two chlorine atoms at the 5 and 7 positions of the indole ring in this compound significantly influences its electronic and lipophilic properties. These halogen substituents can participate in halogen bonding and other non-covalent interactions with the biological target, potentially enhancing binding affinity. nih.gov
Pharmacophore models for ligands of various receptors, particularly serotonin (5-HT) receptors where many tryptamines are active, have been developed. nih.gov For instance, a pharmacophore model for 5-HT1D receptor agonists includes a protonated amine site, an aromatic site, a hydrophobic pocket, and two hydrogen-bonding sites. nih.gov The design of new ligands based on the this compound scaffold would involve incorporating or modifying functional groups that can interact favorably with the specific features of the target's binding site. The dichloro substitution pattern provides a unique handle for designing ligands with potentially improved selectivity and potency. Structure-based pharmacophore modeling, which utilizes the three-dimensional structure of the target protein, can be a powerful tool in this endeavor. nih.gov
The table below outlines the key pharmacophoric features and their implications for ligand design.
| Pharmacophoric Feature | Role in Molecular Recognition | Design Considerations for Derivatives |
| Indole Ring | Aromatic stacking, hydrophobic interactions. | Introduction of other substituents to modulate electronics and lipophilicity. |
| 5,7-Dichloro Substituents | Halogen bonding, increased lipophilicity, altered electronic distribution. | Can be replaced with other halogens or bioisosteres to fine-tune binding affinity and selectivity. |
| Ethylamine Side Chain | Provides the correct spacing and orientation between the indole ring and the amino group. | Can be conformationally restricted (cyclized) or substituted to improve selectivity. |
| Terminal Amino Group | Forms a crucial ionic interaction with an acidic residue in the binding site. | Can be alkylated or incorporated into a heterocyclic ring to modulate basicity and selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.
Several QSAR studies have been conducted on tryptamine derivatives, providing valuable insights into the structural requirements for their biological activity. A holographic QSAR (HQSAR) study on a series of tryptamine derivatives revealed that halogen substituents at positions 5 and 7 of the indole ring make a positive contribution to their activity at certain receptors. nih.gov This finding is directly relevant to this compound and suggests that the dichloro substitution pattern is favorable for biological activity.
The descriptors commonly used in QSAR models for tryptamine analogues include:
Electronic descriptors: Such as Hammett constants (σ) and atomic charges, which describe the electronic effects of substituents.
Steric descriptors: Such as molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.
Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological descriptors: Which describe the connectivity of atoms in the molecule.
A QSAR study on 7-substituted tryptamines suggested that their interaction with serotonin receptors involves charge transfer from the aromatic nucleus and that the size of the substituent at the C-7 position is an important factor. researchgate.netuchile.cl Another QSAR study on tryptamine amide derivatives found a clear relationship between their larvicidal activity and logP. nih.govresearchgate.net
These QSAR models can be used to guide the design of new this compound derivatives with potentially enhanced biological activity. By predicting the activity of virtual compounds, QSAR can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
The following table summarizes the key findings from QSAR studies on tryptamine analogues.
| QSAR Study Type | Key Findings | Implications for this compound |
| Holographic QSAR (HQSAR) | Halogen substituents at positions 5 and 7 have a positive contribution to activity. nih.gov | The 5,7-dichloro substitution pattern is likely beneficial for biological activity. |
| 2D-QSAR | Lipophilicity (logP) is a significant descriptor for certain biological activities. nih.govresearchgate.net | Modulating the overall lipophilicity of derivatives could be a key strategy to optimize activity. |
| 3D-QSAR (CoMFA/CoMSIA) | The steric and electronic fields around the molecule are crucial for receptor binding. | The size, shape, and electronic properties of substituents on the indole ring and side chain should be carefully considered in ligand design. |
Analytical Methodologies for Research and Characterization of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for separating the target compound from reaction precursors, byproducts, and potential metabolites in complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptamine (B22526) derivatives due to its versatility and wide range of detection methods. researchgate.net Reversed-phase HPLC is most commonly employed for these compounds. nih.gov
Separation Conditions: A typical setup involves a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Isocratic or gradient elution can be used to achieve optimal separation of the target analyte from any impurities. japsonline.com
UV Detection: The indole (B1671886) ring inherent in the structure of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine contains a chromophore that strongly absorbs ultraviolet (UV) light, typically in the range of 220-280 nm. researchgate.net A Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment.
Fluorescence Detection (FLD): Indoleamines are naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective method for their quantification. nih.govnih.gov The analysis involves exciting the molecule at its maximum absorption wavelength (around 280-285 nm) and measuring the emission at a higher wavelength (around 340-360 nm). nih.govresearchgate.net This technique offers significantly lower limits of detection compared to UV detection, which is advantageous for trace-level analysis. photonsystems.com
Electrochemical Detection (ECD): ECD is another highly sensitive technique applicable to electrochemically active compounds like indoleamines. It measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing excellent sensitivity for quantifying neurotransmitters and related molecules.
| Parameter | Typical Conditions for Tryptamine Analysis |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403), acetate) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| UV Detection | 220 nm, 280 nm |
| Fluorescence Detection | Excitation: ~285 nm, Emission: ~345 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. academicjournals.org For tryptamines, which contain polar amine groups, chemical derivatization is often required to increase their volatility and improve chromatographic peak shape. japsonline.com
Derivatization: The primary and secondary amine protons can be replaced with less polar groups. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA).
Separation and Detection: The derivatized analyte is introduced into the GC, where it travels through a capillary column (commonly a non-polar phase like 5% phenyl polysiloxane, e.g., HP-5MS). japsonline.com The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a chemical fingerprint for identification. jocpr.com
Capillary Electrophoresis (CE) offers extremely high separation efficiency and resolution, making it an excellent tool for assessing the purity of synthetic compounds and separating closely related isomers. nih.govmdpi.com The technique separates charged molecules in a narrow fused-silica capillary under the influence of a high electric field. nih.gov
Capillary Zone Electrophoresis (CZE): In CZE, the most common mode of CE, the separation is based on differences in the charge-to-size ratio of the analytes. mdpi.com For a basic compound like this compound, analysis is typically performed in an acidic buffer (e.g., phosphate or citrate) where the amine group is protonated, rendering the molecule positively charged.
Purity Analysis: The high resolving power of CE can separate the main compound from trace-level impurities that may not be resolved by HPLC, providing a more accurate assessment of purity. researchgate.net
Isomer Analysis: CE is particularly adept at separating positional isomers. For instance, it could readily distinguish this compound from other dichlorinated isomers, such as 2-(4,6-dichloro-1H-indol-3-yl)ethanamine, which might be difficult to separate using standard HPLC methods.
Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds and Metabolites
Spectroscopy is crucial for the unambiguous confirmation of the chemical structure of the synthesized this compound and the identification of its potential metabolites.
NMR spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of the compound.
¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the indole N-H proton, the aromatic protons, the C2-proton on the indole ring, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. chegg.comdocbrown.info The aromatic region would show specific splitting patterns confirming the 5,7-substitution pattern.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net The spectrum would show characteristic signals for the two carbons bearing chlorine atoms, the other aromatic carbons, the indole ring carbons, and the two aliphatic carbons of the side chain. chemicalbook.com
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. hmdb.ca COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals. researchgate.net
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~8.1-8.3 (broad singlet) | - |
| C2-H | ~7.2-7.3 (singlet) | ~123-125 |
| C4-H | ~7.5-7.6 (doublet) | ~120-122 |
| C6-H | ~7.1-7.2 (doublet) | ~118-120 |
| C8 (CH₂) | ~2.9-3.1 (triplet) | ~25-28 |
| C9 (CH₂) | ~3.1-3.3 (triplet) | ~40-42 |
| C5-Cl | - | ~115-117 |
| C7-Cl | - | ~128-130 |
Note: Predicted values are estimates based on tryptamine and chlorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Mass spectrometry is vital for determining the molecular weight of a compound and obtaining structural information through its fragmentation pattern. nih.gov
Molecular Weight Determination: Soft ionization techniques like Electrospray Ionization (ESI) are typically used in conjunction with HPLC (LC-MS) to generate the protonated molecule [M+H]⁺. mdpi.com For this compound (C₁₀H₁₀Cl₂N₂), the monoisotopic mass is 228.0272 u. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure this mass with high accuracy, confirming the elemental composition. nih.gov A key feature would be the characteristic isotopic pattern from the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to produce product ions. researchgate.net The fragmentation of tryptamines is well-characterized. The most common fragmentation pathway involves the cleavage of the bond between the two side-chain carbons (β-cleavage), resulting in the loss of the terminal amine group and the formation of a highly stable 3-indolylmethyl cation (skatole fragment). nih.gov This would be the base peak in the MS/MS spectrum.
| Ion | Proposed Structure / Fragment Name | Expected m/z (for ³⁵Cl₂) |
| [M+H]⁺ | Protonated Parent Molecule | 229.035 |
| [M+H-NH₃]⁺ | Loss of ammonia | 212.008 |
| [C₉H₆Cl₂N]⁺ | Dichloro-3-indolylmethyl cation | 200.00 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic techniques are fundamental in the structural elucidation and characterization of new chemical entities. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and chromophoric system, respectively.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. researchgate.net The N-H stretching of the indole ring typically appears as a sharp band. researchgate.netmdpi.com The primary amine group of the ethylamine side chain would also show N-H stretching vibrations. Aromatic and aliphatic C-H stretches, as well as aromatic C=C stretching vibrations from the indole ring, would be present in their respective regions. researchgate.net The presence of chloro-substituents would also give rise to C-Cl stretching bands.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3400 - 3500 |
| Primary Amine N-H | Stretching (asymmetric & symmetric) | 3300 - 3500 (often two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1500 - 1620 |
| C-N | Stretching | 1020 - 1250 |
| C-Cl | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The indole ring system is a strong chromophore. Indole and its derivatives typically exhibit two main absorption bands. researchgate.net The more intense band, often referred to as the B-band, appears at a lower wavelength (around 200-230 nm), while a lower intensity, broader band, the L-band, appears at a higher wavelength (around 270-290 nm). researchgate.netnih.gov The presence of substituents on the indole ring, such as the two chlorine atoms in this compound, can cause shifts in the absorption maxima (λmax). Halogen substituents typically induce a bathochromic (red) shift, moving the absorption to slightly longer wavelengths.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Electronic Transition Band | Expected λmax Range (nm) | Chromophore |
|---|---|---|
| B-band | ~220 - 230 | Indole π → π |
| L-band | ~280 - 295 | Indole π → π |
Sample Preparation and Extraction Methods from Biological Matrices (for Research Samples)
The accurate quantification of this compound in complex biological matrices such as plasma, serum, or urine requires efficient sample preparation to remove interfering substances like proteins, lipids, and salts. rsc.org The choice of method depends on the analyte's properties, the required level of cleanliness, and the analytical technique to be used downstream.
Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration prior to analysis. mdpi.com It involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific interactions. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. mdpi.com For a basic compound like this compound, a mixed-mode cation exchange sorbent could be highly effective, utilizing both hydrophobic interactions with the indole ring and ionic interactions with the protonated amine group for enhanced selectivity. A standard reversed-phase (e.g., C18) sorbent could also be used. mdpi.com
Table 3: Example Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Pass 1 mL Methanol, then 1 mL Water through the C18 cartridge. | To activate the sorbent and ensure reproducible interactions. |
| 2. Sample Loading | Load 0.5 mL of pre-treated plasma (e.g., diluted with buffer). | Analyte is retained on the sorbent. |
| 3. Washing | Pass 1 mL of 5% Methanol in water. | To remove hydrophilic interferences and salts. |
| 4. Elution | Pass 1 mL of Methanol containing 2% formic acid. | To desorb and collect the purified analyte. |
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. nih.gov The basicity of the ethylamine side chain is a key property to exploit. By adjusting the pH of the aqueous sample, the charge state of the molecule can be controlled. At a basic pH (e.g., pH > 10), the amine group is deprotonated and neutral, increasing its solubility in a nonpolar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. nih.gov At an acidic pH, the amine is protonated, making it more soluble in the aqueous phase. This allows for selective extraction and back-extraction for further purification.
Table 4: Example Liquid-Liquid Extraction (LLE) Protocol for this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. pH Adjustment | Add 50 µL of 1M NaOH to 0.5 mL of plasma sample to raise pH to >10. | To neutralize the amine group for extraction into organic solvent. |
| 2. Extraction | Add 2 mL of ethyl acetate, vortex for 2 minutes, then centrifuge. | To partition the neutral analyte into the organic phase. |
| 3. Collection | Transfer the upper organic layer to a clean tube. | To isolate the analyte from the bulk of the aqueous matrix. |
| 4. Evaporation & Reconstitution | Evaporate the organic solvent to dryness under nitrogen and reconstitute in mobile phase. | To concentrate the analyte and prepare it for analysis. |
Protein precipitation is often the simplest and quickest method for sample preparation, especially for plasma or serum. rsc.org It involves adding a substance, typically an organic solvent or a strong acid, to denature and precipitate the bulk proteins. researchgate.net After centrifugation, the supernatant containing the analyte of interest can be directly analyzed or further processed. Acetonitrile is a widely used solvent because it effectively precipitates proteins while keeping most small molecules, including tryptamine derivatives, in solution. researchgate.netresearchgate.net While fast, this method may result in a less clean extract compared to SPE or LLE, potentially leading to matrix effects in sensitive analyses like LC-MS/MS. researchgate.net
Table 5: Comparison of Common Protein Precipitation Agents
| Precipitating Agent | Typical Ratio (Agent:Sample) | Advantages | Disadvantages |
|---|---|---|---|
| Acetonitrile | 3:1 | Excellent protein removal, good supernatant clarity. researchgate.net | May co-precipitate some analytes. |
| Methanol | 3:1 | Less likely to cause analyte co-precipitation. | Less efficient at precipitating proteins compared to acetonitrile. nih.gov |
| Trichloroacetic Acid (TCA) | 1:1 (e.g., 10% TCA solution) | Very effective protein precipitation. | Can cause analyte degradation; requires removal or neutralization. researchgate.net |
Method Validation Parameters for Research Applications
For any quantitative analytical method developed for research, validation is essential to ensure the data generated is reliable, accurate, and reproducible. wjarr.comresearchgate.net Key parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). globalresearchonline.net
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. numberanalytics.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 indicates a strong linear relationship. researchgate.net
Accuracy: Accuracy represents the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often assessed by spiking a blank biological matrix with a known concentration of the analyte and measuring the concentration with the new method. The result is expressed as a percentage of the known value. wjarr.com
Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to the same sample. globalresearchonline.net It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short period. researchgate.net
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. globalresearchonline.net
Recovery: In the context of sample preparation, recovery is the measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard added to a blank matrix extract (post-extraction). youtube.com
Table 6: Hypothetical Method Validation Data for this compound in Plasma by LC-MS/MS
| Parameter | Specification | Hypothetical Result |
|---|---|---|
| Linearity | ||
| Range | 1 - 1000 ng/mL | Met |
| Correlation Coefficient (R²) | ≥ 0.99 | 0.998 |
| Accuracy & Precision | ||
| QC Low (5 ng/mL) | Accuracy: 85-115%, Precision: ≤15% RSD | Accuracy: 98.2%, Precision: 6.5% RSD |
| QC Mid (100 ng/mL) | Accuracy: 85-115%, Precision: ≤15% RSD | Accuracy: 101.5%, Precision: 4.1% RSD |
| QC High (800 ng/mL) | Accuracy: 85-115%, Precision: ≤15% RSD | Accuracy: 99.1%, Precision: 3.8% RSD |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | 88.5% (RSD = 5.2%) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values are typically determined using highly sensitive techniques such as ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS).
While specific LOD and LOQ values for this compound are not extensively reported in publicly available literature, data from analogous tryptamine compounds provide insight into the expected sensitivity of analytical methods. For instance, a fully validated UHPLC-MS method for the quantification of psychoactive compounds, including tryptamine, has reported LODs in the range of 0.06–0.11 ng/mL and LOQs in the range of 0.18–0.34 ng/mL. mdpi.com Given the structural similarity, it is anticipated that a validated method for this compound would yield LOD and LOQ values in a comparable low ng/mL range, ensuring the ability to detect and quantify trace amounts of the compound.
The determination of these limits is performed by analyzing a series of dilutions of a standard solution of the compound. The LOD is often calculated as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is typically established at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Table 1: Representative LOD and LOQ Values for Tryptamine Derivatives using UHPLC-MS
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Tryptamine | ~0.06 - 0.11 | ~0.18 - 0.34 |
| N,N-dimethyltryptamine (DMT) | ~0.06 - 0.11 | ~0.18 - 0.34 |
| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | ~0.06 - 0.11 | ~0.18 - 0.34 |
Note: These values are for structurally related compounds and serve as an estimation of the expected sensitivity for this compound.
Purity Assessment and Impurity Profiling in Research-Grade this compound Batches
The assessment of purity and the profiling of impurities are paramount for research-grade batches of this compound to ensure that observed biological effects are attributable to the compound of interest and not to contaminants. High-performance liquid chromatography (HPLC) is a primary technique for purity assessment, with suppliers of research-grade this compound often reporting a purity of ≥95%.
Impurity profiling involves the identification and quantification of any extraneous substances present in the sample. These impurities can originate from the synthetic route, degradation of the compound, or contamination. The synthesis of structurally related indole compounds, such as sertindole, provides a framework for understanding potential process-related impurities that may arise during the production of this compound. beilstein-journals.org
Potential impurities could include:
Starting materials: Unreacted precursors from the synthetic pathway.
Intermediates: Compounds formed during the synthesis that have not been fully converted to the final product.
By-products: Unwanted molecules formed from side reactions.
Degradation products: Compounds formed by the breakdown of this compound due to factors like light, temperature, or pH.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for impurity profiling. These methods allow for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of unknown impurities.
Table 2: Potential Classes of Impurities in the Synthesis of Indole Derivatives
| Impurity Class | Description | Potential Origin |
| Incomplete Reaction | Presence of starting materials or intermediates. | Insufficient reaction time, temperature, or reagent stoichiometry. |
| Over-reduction/Oxidation | Formation of compounds with altered oxidation states. | Non-selective reducing or oxidizing agents. |
| Incomplete Halogenation | Presence of mono-chlorinated or non-chlorinated indole ethylamine. | Sub-optimal conditions during the chlorination step. |
| Positional Isomers | Isomers with chlorine atoms at different positions on the indole ring. | Lack of regioselectivity in the halogenation reaction. |
A comprehensive impurity profile would detail the identity and concentration of each impurity, which is essential for a thorough understanding of the research material's composition.
Computational and Theoretical Studies of 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, and a protein's binding site.
Through in-silico docking studies, the binding modes and affinities of this compound with various hypothetical receptor targets can be predicted. These simulations can reveal the most energetically favorable conformation of the ligand within the protein's active site. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. Higher binding affinities suggest a more stable ligand-protein complex. nih.govplos.org
Hypothetical Docking Scores of this compound with Target Receptors
| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity |
| Receptor A | -9.8 | High |
| Receptor B | -7.5 | Moderate |
| Receptor C | -5.2 | Low |
The stability of the ligand-protein complex is governed by various intermolecular forces. plos.org For this compound, these interactions are critical for its biological activity.
Hydrogen Bonding: The ethylamine (B1201723) group and the indole (B1671886) nitrogen of the compound can act as hydrogen bond donors, while the chlorine atoms can act as weak acceptors. These interactions with amino acid residues in the receptor's binding pocket are crucial for specificity and affinity. mdpi.com
Hydrophobic Interactions: The dichloro-substituted indole ring contributes to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar residues in the binding site. plos.orgmdpi.com
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor. nih.gov
Predicted Intermolecular Interactions of this compound at a Hypothetical Binding Site
| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residues (Hypothetical) |
| Hydrogen Bonding | Ethylamine (-NH2) | Aspartic Acid, Glutamic Acid |
| Hydrogen Bonding | Indole (-NH) | Serine, Threonine |
| Hydrophobic Interactions | Dichloro-indole Ring | Leucine, Valine, Isoleucine |
| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods provide a detailed understanding of the molecule's structure, reactivity, and spectroscopic properties.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. irjweb.comresearchgate.net The distribution of electron density, calculated through methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting regions susceptible to electrophilic or nucleophilic attack. irjweb.com
Calculated Electronic Properties of this compound
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
The electronic structure analysis helps in predicting the molecule's reactivity. Regions with high electron density are prone to electrophilic attack, while electron-deficient areas are susceptible to nucleophilic attack. This information is valuable in predicting potential sites of metabolism, where enzymes might modify the molecule. For instance, the indole ring and the ethylamine side chain are likely sites for metabolic transformations.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time. These simulations model the movements of atoms and molecules, offering insights into the stability of the binding pose and the flexibility of the protein and ligand. MD simulations can confirm the stability of interactions predicted by molecular docking and reveal conformational changes that may occur upon ligand binding.
Conformational Dynamics of this compound in Solution and Bound States
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are employed to explore the conformational landscape of this compound.
When bound to a protein, the conformational freedom of this compound is significantly restricted. The specific conformation adopted within the binding site, often referred to as the bioactive conformation, is of primary interest. Computational docking and MD simulations of the ligand-protein complex can reveal the key interactions that stabilize this bound state.
Table 1: Hypothetical Low-Energy Conformers of this compound in Solution
| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | -60° | 0.0 | 45 |
| 2 | 180° | 0.5 | 30 |
Ligand-Induced Protein Conformational Changes
The binding of a ligand to a protein is not a simple lock-and-key event; it is a dynamic process that can induce significant conformational changes in the protein. These changes are often essential for the protein's biological function or for the mechanism of drug action.
For this compound, its interaction with a target protein, such as a serotonin (B10506) receptor or an enzyme, would be studied using computational techniques like induced-fit docking and long-timescale MD simulations. These methods can capture the subtle, and sometimes dramatic, rearrangements of protein side chains or even entire domains upon ligand binding. Understanding these ligand-induced conformational changes is critical for designing molecules with specific agonist or antagonist activities. For instance, the binding of an agonist might stabilize a particular active conformation of a receptor, while an antagonist might prevent this conformational change. chemrxiv.orgnih.gov
In Silico Absorption, Distribution, Metabolism (ADM) Prediction (Excluding Toxicity)
The journey of a drug molecule through the body is a complex process governed by its physicochemical properties. In silico tools play a vital role in the early prediction of a compound's ADM profile, helping to identify potential liabilities before costly experimental studies are undertaken. nih.govmdpi.comresearchgate.netnih.gov
Blood-Brain Barrier (BBB) Permeability Prediction
The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.govnih.gov In silico models for BBB permeability prediction are typically based on molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govsci-hub.se
For this compound, its dichlorinated indole ring contributes to increased lipophilicity, which is generally favorable for BBB penetration. However, the primary amine group can become protonated at physiological pH, increasing its polarity and potentially hindering its passage across the BBB. Various computational models, including those based on machine learning algorithms like support vector machines (SVM), are used to provide a quantitative prediction of BBB permeability. nih.govglobethesis.com
Table 2: Predicted Physicochemical Properties and BBB Permeability of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight ( g/mol ) | 229.09 |
| logP | 2.8 |
| Polar Surface Area (Ų) | 38.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
Gastrointestinal Absorption Prediction
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first step in their journey to the site of action. Poor GI absorption is a common reason for the failure of drug candidates in development. In silico models for GI absorption are based on similar molecular descriptors as those used for BBB prediction, often incorporating additional parameters related to solubility and permeability. nih.govmdpi.com
The physicochemical properties of this compound suggest that it is likely to have good passive oral absorption. Computational models can provide a more quantitative prediction, often expressed as the percentage of absorption. These models are invaluable for prioritizing compounds in the early stages of drug discovery.
Cheminformatics and Virtual Screening for Novel Analogues
Cheminformatics and virtual screening are powerful computational tools used to explore vast chemical spaces and identify novel molecules with desired biological activities. mdpi.com Starting from the core structure of this compound, these methods can be used to design and evaluate a library of new analogues.
Virtual screening can be performed in two main ways: ligand-based and structure-based. In ligand-based virtual screening, a computational model is built based on a set of known active molecules. This model is then used to screen a database of compounds to find new molecules with similar properties. mdpi.com
In structure-based virtual screening, the three-dimensional structure of the biological target is used to dock a library of compounds into the binding site. nih.govnih.govresearchgate.net The compounds are then ranked based on their predicted binding affinity. This approach is particularly useful when the structure of the target protein is known.
For this compound, both approaches could be used to discover novel analogues with improved potency, selectivity, or pharmacokinetic properties. For example, modifications to the indole ring or the ethylamine side chain could be explored to optimize interactions with the target protein or to fine-tune the ADM properties of the molecule.
Advanced Research Applications and Future Directions for 2 5,7 Dichloro 1h Indol 3 Yl Ethanamine
Development of Chemical Probes and Radioligands for Receptor Mapping and Imaging Research
The structure of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine makes it an excellent candidate for derivatization into chemical probes and radioligands. These tools are indispensable for receptor mapping, characterization, and in vivo imaging techniques like Positron Emission Tomography (PET).
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in cellular or in vivo models. By modifying the ethylamine (B1201723) side chain or other positions on the indole (B1671886) ring, derivatives can be synthesized with fluorescent tags or biotin (B1667282) labels for use in immunoassays and microscopy.
More advanced is the development of radioligands for PET imaging, a non-invasive technique that allows for the visualization and quantification of molecular targets in the living brain. To achieve this, the parent compound would be chemically modified to incorporate a short-lived positron-emitting radionuclide. The choice of radionuclide is critical and depends on its half-life and the chemistry required for its incorporation.
Table 8.1: Potential Radionuclides for PET Radioligand Development
| Radionuclide | Half-Life (minutes) | Common Labeling Position/Method |
| Carbon-11 (¹¹C) | 20.4 | N-methylation of the amine with [¹¹C]CH₃I or [¹¹C]CH₃OTf |
| Fluorine-18 (¹⁸F) | 109.8 | Addition of a fluoroethyl or fluoropropyl group to the amine or indole nitrogen |
This interactive table summarizes common radionuclides used in the development of PET radioligands.
The development of a PET ligand based on the this compound scaffold would enable researchers to map the density and distribution of its target receptors (e.g., specific serotonin (B10506) or dopamine (B1211576) subtypes) in the brain. nih.gov This could provide invaluable insights into the neurobiology of psychiatric and neurological disorders and serve as a tool for assessing the efficacy of new drugs that act on these targets.
Exploration of Polypharmacology and Multi-Target Ligand Design Based on its Structure
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a rapidly growing area of drug discovery. nih.gov Rather than seeking "magic bullets" that hit a single target, researchers are designing multi-target ligands to address complex diseases with greater efficacy. Indoleamine derivatives, particularly tryptamines, are known to interact with a variety of receptors, including numerous serotonin (5-HT), dopamine, and adrenergic subtypes. nih.gov
The this compound structure could be systematically modified to fine-tune its affinity profile across a range of G-protein-coupled receptors (GPCRs). The chlorine atoms at the 5- and 7-positions significantly alter the electronic and lipophilic properties of the indole ring, which can drastically change binding affinity and selectivity compared to unsubstituted tryptamine (B22526). For instance, fluorination of tryptamines has been shown to enhance selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B subtypes. glpbio.com The specific effects of 5,7-dichlorination remain a key area for investigation.
By exploring the structure-activity relationship (SAR) of this scaffold, medicinal chemists can design derivatives that possess a specific, desired polypharmacological profile, potentially leading to novel therapeutics for complex conditions like depression or schizophrenia, where multiple receptor systems are implicated.
Table 8.2: Potential Receptor Targets for Indoleamine Scaffolds
| Receptor Family | Specific Subtypes of Interest | Potential Therapeutic Area |
| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Depression, Anxiety, Psychosis, Cognitive Disorders |
| Dopamine (D) | D1, D2, D3, D4 | Schizophrenia, Parkinson's Disease, Addiction |
| Adrenergic (α, β) | α1A, α2A, β2 | Depression, Cardiovascular Disease |
| Trace Amine-Associated | TAAR1 | Neurological and Psychiatric Disorders |
This interactive table outlines potential receptor families and subtypes that could be targeted by ligands derived from the this compound scaffold.
Integration with Systems Biology Approaches for Network-Level Understanding
To fully comprehend the biological impact of a multi-target ligand like this compound, it is essential to move beyond single-target interactions and adopt a systems biology approach. Network pharmacology is an emerging discipline that analyzes the complex web of interactions between drugs, their targets, and the broader network of genes and proteins within a cell or organism. nih.govnih.gov
This network-level understanding can help elucidate the mechanisms behind a compound's therapeutic effects or potential side effects. It allows for the generation of testable hypotheses about how this compound and its derivatives might restore balance to dysregulated biological networks in disease states, providing a more holistic view of its pharmacological action.
Emerging Synthetic Methodologies and Catalyst Discovery for Indoleamines
The synthesis of functionalized indoleamines is a cornerstone of medicinal chemistry. While classic methods like the Fischer indole synthesis are still used, recent years have seen the emergence of powerful new synthetic methodologies that offer greater efficiency, control, and access to novel chemical space. nih.gov
These emerging techniques are highly relevant for producing this compound and its derivatives for research. Modern catalysis, in particular, has revolutionized indole synthesis. acs.org Key advancements include:
Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the precise installation of various functional groups onto the indole core. organic-chemistry.org
C-H Bond Activation/Functionalization: This strategy enables the direct modification of carbon-hydrogen bonds on the indole ring, offering a more atom-economical approach to creating complex derivatives. researchgate.net
Photoredox and Metallaphotoredox Catalysis: These techniques use visible light to drive chemical reactions under mild conditions, tolerating a wide range of functional groups. researchgate.net
Novel Enzyme-Based Catalysis: Artificial enzymes and biocatalysts are being developed to perform selective oxidations and other transformations on the indole ring with high precision. acs.org
These advanced synthetic tools would not only facilitate the production of this compound but also enable the rapid generation of a diverse library of analogues for high-throughput screening and SAR studies.
Table 8.4: Comparison of Synthetic Methodologies for Indoleamines
| Methodology | Advantages | Disadvantages |
| Traditional (e.g., Fischer, Bischler) | Well-established, readily available starting materials | Often requires harsh conditions (strong acids, high temperatures), limited functional group tolerance |
| Modern Catalysis (e.g., Pd-coupling, C-H activation) | Mild reaction conditions, high yields and selectivity, broad functional group tolerance | Often requires expensive metal catalysts and specialized ligands |
| Biocatalysis/Enzymatic Synthesis | Extremely high selectivity (chemo-, regio-, stereo-), environmentally friendly (uses water as solvent) | Limited substrate scope, enzymes can be sensitive to reaction conditions |
This interactive table compares traditional and emerging synthetic strategies for preparing indoleamine compounds.
Identification of Novel Biological Targets through High-Throughput Screening (HTS) of Derivatives
While the primary targets of this compound are presumed to be GPCRs based on its tryptamine backbone, it may have unexpected activities at other biological targets. High-Throughput Screening (HTS) is a powerful method for identifying these novel interactions. nih.gov
The process involves creating a chemical library of derivatives based on the this compound scaffold. This library would be designed to explore variations in several parts of the molecule:
Substitutions on the ethylamine side chain.
Modifications at the indole nitrogen.
Replacement of the chlorine atoms with other halogens or functional groups.
This library would then be screened against hundreds or thousands of biological targets, such as enzymes, ion channels, and nuclear receptors. Modern HTS platforms can rapidly assess the activity of thousands of compounds in a single run. nih.gov Any "hits"—compounds that show activity against a specific target—can then be further investigated and optimized to improve potency and selectivity. This approach could uncover entirely new therapeutic applications for this chemical class, far beyond its expected role in neuroscience.
Table 8.5: High-Throughput Screening (HTS) Platforms for Target Identification
| HTS Platform | Principle | Application |
| Biochemical Assays | Measures the direct effect of a compound on a purified target protein (e.g., enzyme inhibition). | Target-based screening for specific enzymes or receptors. |
| Cell-Based Assays | Measures the effect of a compound on a cellular process (e.g., cell viability, reporter gene expression). | Phenotypic screening to identify compounds that produce a desired cellular effect. |
| Affinity Selection-Mass Spectrometry | Identifies which proteins in a complex mixture bind to an immobilized compound. | Unbiased identification of novel protein targets. |
This interactive table describes various HTS platforms that can be used to identify novel biological targets for derivatives of this compound.
Addressing Unexplored Biological Mechanisms and Research Gaps in Indoleamine Pharmacology
Despite the extensive research into tryptamines, significant gaps remain in our understanding of indoleamine pharmacology. The compound this compound provides a unique tool to address some of these unanswered questions.
A primary research gap is the lack of detailed pharmacological data for this specific compound. glpbio.comchemicalbook.com Future research must focus on:
Comprehensive Receptor Profiling: Determining the binding affinities and functional activities (e.g., agonist, antagonist, partial agonist, or biased agonist) of the compound at a wide array of receptors.
Metabolic Stability and Pharmacokinetics: Investigating how the 5,7-dichloro substitutions affect the molecule's metabolism, particularly by enzymes like monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO), which are critical in tryptamine catabolism. frontiersin.orgwikipedia.org Understanding its metabolic fate and ability to cross the blood-brain barrier is crucial for assessing its potential as a central nervous system agent.
Elucidating Downstream Signaling: Moving beyond receptor binding to study the specific intracellular signaling cascades activated or inhibited by the compound. This includes investigating its influence on second messengers like cyclic AMP and its potential for biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor.
Role of Halogenation: Systematically studying how the position and nature of halogen atoms on the indole ring influence receptor selectivity, functional activity, and metabolic properties.
By addressing these research gaps, scientists can unlock the full potential of this compound as both a powerful research tool and a scaffold for the development of novel therapeutics.
Q & A
Basic Research Questions
Q. What are the primary biological targets of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, and how does its structural similarity to serotonin inform its mechanism of action?
- The compound is structurally analogous to serotonin (5-hydroxytryptamine), featuring an indole core with chlorine substitutions at positions 5 and 6. This similarity suggests selective agonism at serotonin receptors, particularly the 5-HT2A subtype, which is critical in neurotransmitter signaling pathways .
- Methodological Insight : Radioligand binding assays (e.g., using [³H]-ketanserin for 5-HT2A) and functional assays (e.g., calcium flux in HEK293 cells expressing 5-HT2A receptors) can validate receptor affinity and activity. Structural comparisons with known 5-HT2A agonists (e.g., DOI or LSD) using molecular docking (e.g., MOE software ) may further elucidate binding modes.
Q. What synthetic routes are reported for this compound, and how do substituent positions affect yield?
- Synthesis typically involves:
- Step 1 : Chlorination of indole precursors (e.g., 5,7-dichloroindole) using agents like N-chlorosuccinimide (NCS).
- Step 2 : Functionalization at the 3-position via Mannich reaction or Friedel-Crafts alkylation to introduce the ethanamine moiety.
- Substitutions at positions 5 and 7 enhance steric hindrance, potentially reducing reaction efficiency. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yields .
- Key Reference : SMILES notation (
Cc1[nH]c2cc(Cl)cc(Cl)c2c1CCN) and purity data (≥95%) are critical for reproducibility .
Q. How can researchers validate the structural identity of this compound, and what analytical techniques are recommended?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole ring protons (δ 7.2–7.8 ppm) and ethanamine chain signals (δ 2.8–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₀Cl₂N₂, theoretical [M+H]⁺ = 245.0245).
- X-ray Crystallography : For definitive confirmation, use SHELXL for small-molecule refinement .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations explain the binding stability of this compound at the 5-HT2A receptor compared to other indole derivatives?
- Methodology :
- Step 1 : Generate homology models of 5-HT2A using templates from the RCSB PDB (e.g., 6WGT ).
- Step 2 : Perform MD simulations (e.g., GROMACS) to assess ligand-receptor interactions. The dichloro substitutions may enhance hydrophobic interactions with transmembrane helices (e.g., TM3 and TM6), while the ethanamine group forms hydrogen bonds with Ser159 or Asp155 .
- Data Contradictions : If experimental binding affinity (e.g., IC₅₀) conflicts with computational predictions, re-evaluate force field parameters or solvent models (e.g., implicit vs. explicit membrane).
Q. What strategies resolve discrepancies in functional assay data (e.g., partial agonism vs. full agonism) observed across different cell lines?
- Experimental Design :
- Use isogenic cell lines (e.g., CHO-K1 vs. HEK293) to control for receptor expression levels.
- Normalize data to a reference agonist (e.g., serotonin) and include negative controls (e.g., ketanserin for 5-HT2A antagonism).
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo neuropharmacology studies?
- Key Parameters :
- Lipophilicity (LogP) : Adjust via substituent modifications (e.g., replacing chlorine with fluorine) to balance blood-brain barrier penetration.
- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes) and identify metabolic soft spots (e.g., amine oxidation) .
- In Vivo Validation : Use LC-MS/MS to quantify plasma and brain concentrations after administration in rodent models.
Safety and Handling
Q. What laboratory safety protocols are recommended for handling this compound, given its structural analogs' hazards?
- GHS Compliance : While specific GHS data for this compound is limited, analogs (e.g., 2-(1H-Indol-1-yl)ethanamine hydrochloride) show acute oral toxicity (H301) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store under nitrogen at ≤4°C to prevent degradation. Avoid exposure to light/moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
